2-Quinolinemethanethiol
Overview
Description
2-Quinolinemethanethiol is a chemical compound with the molecular formula C10H9NS. It is known for its presence in the defensive spray of the hog-nosed skunk, Conepatus mesoleucus . This compound is part of the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is also referred to as 2-mercaptomethylquinoline .
Mechanism of Action
Target of Action
2-Quinolinemethanethiol is a volatile component found in the defensive spray of the hooded skunk, Mephitis macroura
Mode of Action
It’s known that the compound is part of the defensive spray of certain skunks , suggesting it may interact with olfactory receptors or other sensory targets in potential predators.
Result of Action
The primary known effect of this compound is its contribution to the strong, offensive odor of skunk spray, which acts as a deterrent against predators
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, humidity, and wind can affect the volatility and dispersion of the compound in the environment. Additionally, the presence of other volatile compounds in skunk spray may influence the overall perception and deterrent effect of the spray .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinemethanethiol typically involves the reaction of quinoline with thiol-containing reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of sulfur to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinoline derivatives.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
2-Quinolinemethanethiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylquinoline: Similar structure but lacks the thiol group.
2-Quinolinemethyl thioacetate: Contains an acetylated thiol group.
3-Methyl-1-butanethiol: Another thiol-containing compound found in skunk spray.
Uniqueness: 2-Quinolinemethanethiol is unique due to its specific combination of a quinoline ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Its presence in skunk spray highlights its role in chemical communication and defense mechanisms .
Properties
IUPAC Name |
quinolin-2-ylmethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVLCYRUWQRBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-quinolinemethanethiol synthesized from readily available starting materials?
A1: this compound can be synthesized from quinoline 1-oxide. [] The reaction involves treating quinoline 1-oxide with 2-phenyl-2-thiazolin-4-one in the presence of acetic anhydride at room temperature. This leads to the formation of 5-(2-quinolyl)thiazolones. Subsequent hydrolysis of these intermediates with 48% hydrobromic acid under reflux conditions yields this compound as the hydrobromide salt. []
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